4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine
Overview
Description
4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine is a chemical compound with the molecular formula C15H11BrN2S and a molecular weight of 331.23 g/mol . This compound is characterized by the presence of a thiazole ring attached to a biphenyl structure, which is further substituted with a bromine atom. It is primarily used in scientific research and has shown potential in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine . The reaction proceeds through the formation of an intermediate, 4-(4-bromophenyl)thiazol-2-amine, which is then further reacted with corresponding aromatic aldehydes to yield the target compound .
Industrial Production Methods
While specific industrial production methods for 4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the biphenyl structure can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine has several scientific research applications, including:
Antimicrobial Activity: The compound has shown promising antimicrobial activity against various bacterial and fungal species.
Anticancer Activity: It has demonstrated potential anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines.
Molecular Docking Studies: The compound has been used in molecular docking studies to evaluate its binding affinity with specific protein targets.
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis and other mechanisms . In anticancer applications, the compound exerts its effects by interfering with cellular processes essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: A structurally similar compound with a bromophenyl group attached to the thiazole ring.
2-Amino-4-(4-bromophenyl)thiazole: Another related compound with similar biological activities.
Uniqueness
4-(4’-Bromobiphenyl-4-yl)thiazol-2-ylamine is unique due to its biphenyl structure, which enhances its chemical stability and biological activity compared to other similar compounds. This structural feature allows for more diverse applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
4-[4-(4-bromophenyl)phenyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-13-7-5-11(6-8-13)10-1-3-12(4-2-10)14-9-19-15(17)18-14/h1-9H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLBQYVCRNFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373586 | |
Record name | 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-26-8 | |
Record name | 4-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4'-Bromobiphenyl-4-yl)thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-26-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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